REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([CH3:16])[NH:13]C(=O)N[C:10]2=[O:15])[CH:5]=[CH:6][C:7]=1[Cl:8].Cl.[OH-:18].[Na+]>>[ClH:1].[NH2:13][C:9]([C:4]1[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=1)([CH3:16])[C:10]([OH:18])=[O:15] |f:2.3,4.5|
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Name
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|
Quantity
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3 g
|
Type
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reactant
|
Smiles
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ClC=1C=C(C=CC1Cl)C1(C(NC(N1)=O)=O)C
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Name
|
|
Quantity
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30 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The reaction mixture was cooled to 0°
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Type
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FILTRATION
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Details
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The resulting white slurry was filtered
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Type
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WASH
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Details
|
The solid was washed extensively with H2O
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Type
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CUSTOM
|
Details
|
dried in the vacuum
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
washed with EtOH and diethylether
|
Type
|
CUSTOM
|
Details
|
dried in the vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(C(=O)O)(C)C1=CC(=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g | |
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |